molecular formula C17H17N5O2 B2394565 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide CAS No. 1797552-02-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

Cat. No.: B2394565
CAS No.: 1797552-02-3
M. Wt: 323.356
InChI Key: YKXGLHISMQTUQA-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a versatile chemical compound widely used in scientific research due to its diverse applications, including drug discovery and material synthesis. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(4-fluorophenyl)-N-[3-(1H-imidazol-2-yl)propyl]quinoxaline-6-carboxamide with cesium carbonate and di-tert-butyldicarbonate in anhydrous 1,4-dioxane under a nitrogen atmosphere . The reaction is stirred at room temperature for 18 hours to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored as a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGLHISMQTUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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